4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate
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Overview
Description
1-[(4-Fluorophenoxy)sulfonyl]-3-[2-(2-methyl-1H-indol-3-yl)ethyl]urea is a complex organic compound that features a combination of fluorophenoxy, sulfonyl, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenoxy)sulfonyl]-3-[2-(2-methyl-1H-indol-3-yl)ethyl]urea typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with a suitable leaving group.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenoxy)sulfonyl]-3-[2-(2-methyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
1-[(4-Fluorophenoxy)sulfonyl]-3-[2-(2-methyl-1H-indol-3-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to the bioactive nature of the indole moiety.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)sulfonyl]-3-[2-(2-methyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with potential antiviral and anti-inflammatory properties.
Uniqueness
1-[(4-Fluorophenoxy)sulfonyl]-3-[2-(2-methyl-1H-indol-3-yl)ethyl]urea is unique due to the combination of its fluorophenoxy, sulfonyl, and indole moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18FN3O4S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(4-fluorophenyl) N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]sulfamate |
InChI |
InChI=1S/C18H18FN3O4S/c1-12-15(16-4-2-3-5-17(16)21-12)10-11-20-18(23)22-27(24,25)26-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23) |
InChI Key |
PFXSPNFUKGOAOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)NS(=O)(=O)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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